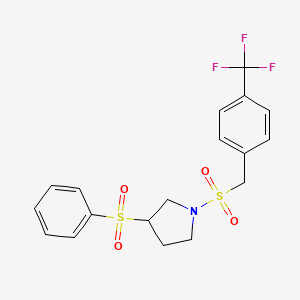

3-(フェニルスルホニル)-1-((4-(トリフルオロメチル)ベンジル)スルホニル)ピロリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C18H18F3NO4S2 and its molecular weight is 433.46. The purity is usually 95%.

BenchChem offers high-quality 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 用途: 最近の研究では、トリフルオロメチルラジカル前駆体としての新しい役割が実証されています。可視光照射下で、アリールチオレートアニオンはCF₃C₆H₄SO₂Phと電子供与体-電子受容体(EDA)錯体を形成します。 これにより、分子内単電子移動(SET)反応が可能になり、光レドックス触媒を必要とせずにチオフェノールのS-トリフルオロメチル化が起こります .

- 用途: CF₃C₆H₄COOHは、乾燥N,N-ジメチルホルムアミド中でのN,N'-ジシクロヘキシルカルボジイミドカップリングにより、サリチルアニリド4-(トリフルオロメチル)安息香酸エステルの合成に用いられてきました。 これらの誘導体は、医薬品および農薬研究で利用されています .

- 用途: 4-トリフルオロメチルベンジルアンモニウムブロミド(CF₃BZA-Br)は、疎水性でかさ高い芳香族ブロミド塩として機能します。これは、ペロブスカイト太陽電池の表面および界面の欠陥を抑制するためのパッシベータとして使用されます。 結果として得られたデバイスは、優れた電力変換効率を実現します .

可視光促進S-トリフルオロメチル化

サリチルアニリド4-(トリフルオロメチル)安息香酸エステルの合成

ペロブスカイト系オプトエレクトロニクスシステムにおけるパッシベーション

作用機序

Target of Action

The primary target of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is arylthiolate anions . These anions play a crucial role in various biochemical reactions and are involved in the formation of electron donor-acceptor (EDA) complexes .

Mode of Action

3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine interacts with its target by forming EDA complexes with arylthiolate anions . This interaction facilitates an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process is crucial for the S-trifluoromethylation of thiophenols .

Biochemical Pathways

The compound’s interaction with arylthiolate anions affects the S-trifluoromethylation pathway of thiophenols . This pathway is essential for various biochemical processes, including the synthesis of complex organic compounds .

Pharmacokinetics

Its interaction with arylthiolate anions suggests that it may have significant bioavailability .

Result of Action

The interaction of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine with arylthiolate anions results in the S-trifluoromethylation of thiophenols . This reaction is a key step in the synthesis of various organic compounds .

Action Environment

The efficacy and stability of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine are influenced by environmental factors such as light exposure. The compound undergoes an SET reaction under visible light irradiation , suggesting that light conditions can significantly impact its action.

将来の方向性

The future directions in the field of trifluoromethylation are promising. There’s been enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

特性

IUPAC Name |

3-(benzenesulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4S2/c19-18(20,21)15-8-6-14(7-9-15)13-27(23,24)22-11-10-17(12-22)28(25,26)16-4-2-1-3-5-16/h1-9,17H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUKZROQFBNXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540410.png)

![4-Amino-4-[(4-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2540411.png)

![Methyl 3-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2540412.png)

![2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2540415.png)

![3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2540417.png)

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2540424.png)

![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)

![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2540428.png)

![5-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2540430.png)

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B2540431.png)